(3E,5Z)-undeca-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photoisomerization : This compound is a product of the photoisomerization of cyclohexadienes and hexatrienes, which is a process where light energy causes molecules to change their structure (Courtot & Salaün, 1976).
Perfumery : Due to its pleasant odor, it is used in perfumery. Specifically, 3E,5Z-1,3,5-undecatriene, which has a high stereoisomeric purity, is valued in this industry (Andreini et al., 1987).
Synthesis from Sorbic Acid : It can be synthesized from sorbic acid, representing a general method for synthesizing trienes with various substitution patterns (Fehr et al., 1992).
Chemical Reactions : The tricyclo[5.3.1.01,7]undecatrienide anion, a related compound, can be used to create conjugated cycloheptadienide and five-membered ring olefin compounds (Oda et al., 1998).
Odor-Active Compound in Hops : It's found in Hersbrucker Spät and Cascade hop varieties as an odor-active compound with a low odor threshold, impacting the aroma of these hops (Steinhaus et al., 2007).
Synthesis Method : A key step in its synthesis involves a Pd/Cu-catalyzed coupling reaction followed by stereoselective zinc reduction (Huynh et al., 1994).
Radical Cyclization : Its radical cyclization can yield various acyclic, monocyclic, bicyclic, and tricyclic products, demonstrating its versatility in chemical synthesis (Curran & Sun, 1995).
Cycloreversion : Exo- and endo-tricyclo[6,2,1,02,7]undeca-3,5,9-triene, similar structures, can undergo cycloreversion to produce cyclopentadiene and benzene, with the exo-triene being more reactive (Rye & Wege, 1974).
Food Flavors : Trace amounts of these compounds may significantly impact a variety of food flavors of plant origin due to their low odor detection thresholds (Berger et al., 1985).
Various Chemical Syntheses : The compound is involved in numerous chemical syntheses, ranging from the preparation of cycloaddition products to participating in radical-mediated reactions (Blake et al., 1997).
Properties
CAS No. |
19883-27-3 |
---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(3Z,5E)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |
InChI Key |
JQQDKNVOSLONRS-BABZSUFTSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C |
SMILES |
CCCCCC=CC=CC=C |
Canonical SMILES |
CCCCCC=CC=CC=C |
51447-08-6 19883-27-3 16356-11-9 |
|
physical_description |
Liquid |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.